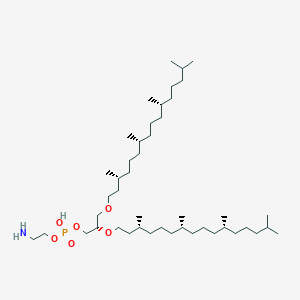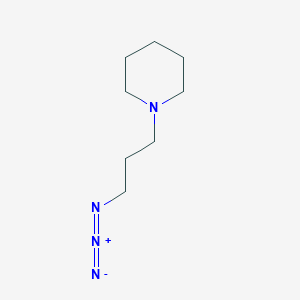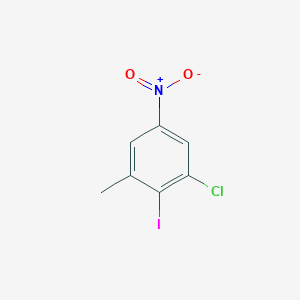
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine
Descripción general
Descripción
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is a unique lipid compound primarily found in the membranes of archaea. This compound is characterized by its two phytanyl chains attached to the glycerol backbone via ether bonds, and an ethanolamine moiety attached to the phosphate group. Its structure imparts remarkable stability and resistance to extreme environmental conditions, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine typically involves the following steps:
Preparation of Phytanyl Chains: The phytanyl chains are synthesized from phytol through a series of reduction and hydrogenation reactions.
Formation of Glycerophosphoethanolamine Backbone: The glycerophosphoethanolamine backbone is prepared by reacting glycerol with phosphoric acid and ethanolamine.
Coupling Reaction: The phytanyl chains are then attached to the glycerophosphoethanolamine backbone through ether bonds using a phosphoramidite-based coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Bulk Preparation of Phytanyl Chains: Large quantities of phytol are processed to produce phytanyl chains.
Automated Coupling Reactions: Automated systems are used to couple the phytanyl chains to the glycerophosphoethanolamine backbone efficiently.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The phytanyl chains can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert any oxidized forms back to the original phytanyl chains.
Substitution: The ethanolamine moiety can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions include:
Oxidized Phytanyl Chains: Alcohols and ketones derived from the oxidation of phytanyl chains.
Reduced Forms: The original phytanyl chains regenerated through reduction.
Substituted Derivatives: Compounds with modified ethanolamine moieties.
Aplicaciones Científicas De Investigación
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine has numerous applications in scientific research, including:
Chemistry
Model Membranes: Used to study the properties of lipid bilayers and membrane dynamics.
Synthetic Biology: Employed in the construction of synthetic cells and artificial membranes.
Biology
Membrane Studies: Investigated for its role in the stability and functionality of archaeal membranes.
Protein-Lipid Interactions: Used to study interactions between proteins and lipid membranes.
Medicine
Drug Delivery: Explored as a component of liposomal drug delivery systems due to its stability and biocompatibility.
Vaccine Adjuvants: Investigated for use in vaccine formulations to enhance immune responses.
Industry
Biotechnology: Utilized in the development of biosensors and bioelectronic devices.
Nanotechnology: Employed in the fabrication of nanomaterials and nanodevices.
Mecanismo De Acción
The mechanism of action of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it imparts stability and resistance to extreme conditions. The phytanyl chains provide fluidity and flexibility, while the glycerophosphoethanolamine backbone ensures proper membrane structuring. This compound interacts with various proteins and other membrane components, influencing membrane dynamics and functionality .
Comparación Con Compuestos Similares
Similar Compounds
1,2-di-o-phytanyl-sn-glycero-3-phosphocholine: Similar structure but with a choline moiety instead of ethanolamine.
1,2-di-o-phytanyl-sn-glycero-3-phosphoinositol: Contains an inositol moiety, providing different biochemical properties.
Uniqueness
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of phytanyl chains and ethanolamine moiety, which imparts distinct stability and functionality to lipid bilayers. Its ability to withstand extreme conditions makes it particularly valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H94NO6P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-32-49-35-45(36-52-53(47,48)51-34-31-46)50-33-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-45H,11-36,46H2,1-10H3,(H,47,48)/t39-,40-,41-,42-,43-,44-,45+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISYUZWCSTBCY-FQWNWDHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCN)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OCCN)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H94NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)





![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)





